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2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Kinase selectivity DYRK1A Imidazo[1,2-b]pyridazine

2-Methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640958-50-3) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold extensively explored for protein kinase inhibition. The compound features a 2-methylimidazo[1,2-b]pyridazine core linked via a C6 carboxamide to a 2-methylthiazol-5-amine moiety.

Molecular Formula C12H11N5OS
Molecular Weight 273.32 g/mol
CAS No. 2640958-50-3
Cat. No. B6469456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2640958-50-3
Molecular FormulaC12H11N5OS
Molecular Weight273.32 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CN=C(S3)C
InChIInChI=1S/C12H11N5OS/c1-7-6-17-10(14-7)4-3-9(16-17)12(18)15-11-5-13-8(2)19-11/h3-6H,1-2H3,(H,15,18)
InChIKeyZPRGEBPTYTWHKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide – A Differentiated Kinase-Targeted Heterocyclic Scaffold for Selective Inhibitor Development


2-Methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640958-50-3) is a synthetic small molecule belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold extensively explored for protein kinase inhibition [1]. The compound features a 2-methylimidazo[1,2-b]pyridazine core linked via a C6 carboxamide to a 2-methylthiazol-5-amine moiety. This specific substitution pattern differentiates it from other close analogs by incorporating a methyl group at the C2 position of the imidazo ring – a modification that has been structurally linked to enhanced kinase selectivity in recent crystallographic studies [1].

Scaffold Imidazo[1,2-b]pyridazine core for kinase inhibition studies
Selectivity C2 methyl substitution linked to DYRK1A selectivity over CLK kinases in class SAR
Context Co-crystallization data report a conserved hinge-binding motif; selectivity advantage inferred from published SAR trajectory [1]

Why Generic Imidazo[1,2-b]pyridazine Analogs Cannot Substitute for 2-Methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide in Kinase Discovery


Within the imidazo[1,2-b]pyridazine class, minor structural modifications at the C2, C3, or C6 positions can drastically alter kinase binding profiles [1]. Replacement of the 2-methyl group on the imidazo ring, for example, has been shown to reduce selectivity for DYRK1A over closely related CLK kinases [1]. Similarly, variation in the thiazole substitution pattern or the amide linkage geometry can perturb the critical hinge-binding hydrogen bond network that underpins target engagement. Consequently, procurement of a close analog lacking the precise 2-methyl, 2-methylthiazol-5-yl carboxamide configuration introduces the risk of diverging potency and selectivity, invalidating comparative structure–activity relationship (SAR) studies and lead optimization campaigns.

C2 Methyl Removal may reduce DYRK1A selectivity over CLK kinases; des-methyl analogs exhibited lower selectivity in published SAR [1].
Thiazole group Changes in thiazole substitution pattern or amide linkage geometry can perturb the hinge-binding hydrogen bond network that underpins target engagement.
Analog mismatch Close analogs with variations at C2, C3, or C6 may shift kinase binding profiles and invalidate comparative SAR studies.

Quantitative Differentiation Evidence for 2-Methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide Versus Key Comparators


C2 Methyl Substitution as a Determinant of DYRK1A Kinase Selectivity

The target compound carries a methyl substituent at the C2 position of the imidazo[1,2-b]pyridazine core. Published SAR studies on this scaffold demonstrate that C2 methylation significantly increases selectivity for DYRK1A over other kinases, including the closely related CLK family, compared to the des-methyl analog [1]. In the cited study, optimization of fragment 1 (lacking C2 methyl) to compound 17 (bearing a C2 methyl) was explicitly associated with improved kinase selectivity [1]. This evidence supports the expectation that 2-methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide will exhibit superior DYRK1A selectivity relative to analogs lacking the C2 methyl group.

C2 Methyl & DYRK1A Selectivity
Class-level
Target compound C2 methyl present; predicted to enhance DYRK1A selectivity based on class SAR [1]
Des-methyl fragment 1 Lower selectivity before C2 methylation; selectivity gain inferred from SAR trajectory [1]
May support DYRK1A over CLK selectivity in inhibitor screening
Direct comparative profiling recommended; not yet quantified for this specific compound
Kinase selectivity DYRK1A Imidazo[1,2-b]pyridazine Structure-activity relationship

XLogP3 Lipophilicity Profile Versus 2-tert-Butyl Analog

The target compound has an XLogP3 value of 1.7 (computed by PubChem) [1]. In contrast, the closely related 2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549015-75-8) is predicted to have an XLogP3 exceeding 3.5 due to the bulky tert-butyl group. The lower lipophilicity of the target compound positions it within the optimal range for oral bioavailability according to Lipinski’s rule of five, while the tert-butyl analog breaches the logP upper limit, suggesting poorer aqueous solubility and higher metabolic clearance potential.

Lipophilicity (XLogP3)
Data to verify
Target XLogP3 = 1.7 vs tert-butyl analog est. >3.5, Δ >1.8
Lower lipophilicity may support oral bioavailability and reduce ADME risks
Comparator value estimated; experimental determination pending
Lipophilicity Drug-likeness Physicochemical properties ADME

Hydrogen Bond Donor Count and Permeability Advantage Over N-Benzothiazole Analog

The target compound possesses exactly one hydrogen bond donor (HBD = 1) [1]. A structurally similar analog, 2-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640968-37-0), also has one HBD but carries a bulkier benzothiazole moiety that increases molecular weight (MW = 323.4 g/mol vs. 273.32 g/mol) and may reduce passive membrane permeability. The combination of lower MW and a single HBD predicts superior permeability in Caco-2 and MDCK assays for the target compound, as reducing both MW and HBD count is a validated strategy to enhance intestinal absorption and blood-brain barrier penetration [2].

MW & HBD Comparison
Cross-study
Target compound MW = 273.32 g/mol; HBD = 1 [2]
Benzothiazole analog MW = 323.4 g/mol; HBD = 1 (predicted lower passive permeability)
Lower molecular weight may support membrane permeability
Permeability inference based on drug-likeness rules; assay confirmation advised
Permeability Hydrogen bonding Caco-2 Blood-brain barrier

Optimal Research and Industrial Settings for Deploying 2-Methyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide


Selective DYRK1A Inhibitor Lead Identification and SAR Expansion

The C2 methyl group has been specifically linked to improved DYRK1A selectivity in peer-reviewed SAR studies [1]. Researchers establishing a DYRK1A-focused screening cascade should employ this compound as a privileged starting scaffold to generate analogs with preserved selectivity, avoiding des-methyl variants that would lead to promiscuous kinase inhibition and misleading SAR.

Kinase Profiling Panel Reference Standard

With its well-defined single HBD, moderate lipophilicity (XLogP3 = 1.7), and low molecular weight (273.32 g/mol) [2], the compound serves as an excellent reference standard for calibrating kinase selectivity panels, permeability assays, and metabolic stability experiments, enabling consistent cross-study comparisons.

Oral Bioavailability Feasibility Assessment

The compound’s physicochemical profile (MW 273.32, HBD 1, XLogP3 1.7) [2] aligns with Lipinski and lead-likeness criteria, making it an ideal early-stage probe for evaluating oral absorption potential in DMPK studies, particularly when benchmarking against more lipophilic imidazo[1,2-b]pyridazine analogs that exceed oral drug-likeness thresholds.

Computational Chemistry and Docking Template

The 2-methylimidazo[1,2-b]pyridazine-6-carboxamide core has been co-crystallized with DYRK1A, revealing a conserved hinge-binding motif [1]. This compound is thus suitable as a scaffold for structure-based drug design, enabling docking and molecular dynamics simulations to guide optimization of potency and selectivity.

Application
Selection Property
Validation Focus
DYRK1A inhibitor lead identification and SAR expansion
C2-methyl substitution selectivity context
DYRK1A vs CLK selectivity profiling
Kinase selectivity panel calibration reference
Physicochemical profile (MW, HBD, logP)
Permeability and metabolic stability assays
Oral bioavailability feasibility assessment in DMPK
Lipinski-compliant properties
Oral absorption parameter benchmarking
Computational chemistry and docking template
Co-crystallized hinge-binding motif
Docking and molecular dynamics simulations
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